Thermodynamic Stability Advantage of 4H-1,3-Dioxin Over All Other Dihydrodioxin Isomers
Among the four dihydrodioxin isomers, the half-chair conformer of 4H-1,3-dioxin is the most stable by a wide margin. Ab initio calculations at the MP2/6-31G*//6-31G* level show 4H-1,3-dioxin is 53.1 kcal/mol more stable than 3,4-dihydro-1,2-dioxin, 54.6 kcal/mol more stable than 3,6-dihydro-1,2-dioxin, and 3.4 kcal/mol more stable than 2,3-dihydro-1,4-dioxin [1]. The enhanced stability is attributed to hyperconjugative orbital interactions (nO(3)→σ*C(2)–O(1) anomeric effects) that are uniquely operative in the 1,3-dioxygen substitution pattern with a single C4=C5 double bond [2]. In practical terms, 1,2-dioxin isomers cannot be isolated due to peroxide-like instability, while 4H-1,3-dioxin is an isolable, storable liquid [3].
| Evidence Dimension | Relative total energy of half-chair conformers (kcal/mol) |
|---|---|
| Target Compound Data | 4H-1,3-dioxin (isomer 3): most stable half-chair conformer |
| Comparator Or Baseline | 3,4-dihydro-1,2-dioxin (isomer 1): +53.1 kcal/mol less stable; 3,6-dihydro-1,2-dioxin (isomer 2): +54.6 kcal/mol less stable; 2,3-dihydro-1,4-dioxin (isomer 4): +3.4 kcal/mol less stable |
| Quantified Difference | ΔE = 53.1, 54.6, and 3.4 kcal/mol respectively, all in favor of 4H-1,3-dioxin |
| Conditions | Ab initio MP2/6-31G*//6-31G* level of theory; gas-phase optimized geometries |
Why This Matters
This is the only dihydrodioxin isomer combining isolability with a single endocyclic double bond, a prerequisite for procurement as a stable synthetic intermediate.
- [1] F. Freeman, C. Lee, W. J. Hehre, et al. Ab initio molecular orbital calculations of 3,4-dihydro-1,2-dioxin, 3,6-dihydro-1,2-dioxin, 4H-1,3-dioxin (1,3-diox-4-ene), and 2,3-dihydro-1,4-dioxin (1,4-dioxene). Journal of Computational Chemistry, 1997, 18(11), 1392–1406. View Source
- [2] F. Freeman, A. Phornvoranunt, W. J. Hehre. Molecular orbital calculations on the conformers of dihydrodioxins and of the conformational energies of 2-alkyl-4H-1,3-dioxins. Journal of Molecular Structure: THEOCHEM, 2000, 505, 145–160. View Source
- [3] 1,2-Dioxin – Wikipedia. 1,2-Dioxin is very unstable due to its peroxide-like characteristics and has not been isolated. View Source
